Cholest-5-en-3-ol, 6-fluoro-, (3beta)-
Description
Chemical Identity and Nomenclature
Cholest-5-en-3-ol, 6-fluoro-, (3β)-, commonly referred to as 6-fluorocholesterol, represents a strategically modified cholesterol analogue where a single fluorine atom replaces a hydrogen atom at the C6 position of the sterol nucleus. The compound carries the molecular formula C27H45FO and exhibits a molecular weight of 404.6 g/mol. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as (8S,9S,10R,13R,14S,17S)-6-fluoro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.
The Chemical Abstracts Service registry number 86361-68-4 uniquely identifies this compound in chemical databases and literature. Alternative nomenclature includes 6-fluorocholest-5-en-3-ol and the abbreviated form 6-FLCS, which appears frequently in biochemical literature. The stereochemical designation (3β) specifically indicates the beta configuration of the hydroxyl group at the C3 position, maintaining the natural stereochemistry found in cholesterol.
The compound's structural framework preserves the essential tetracyclic steroid backbone characteristic of cholesterol, consisting of three six-membered rings and one five-membered ring in a rigid, planar arrangement. The fluorine substitution occurs at the C6 position within the B-ring of the steroid nucleus, representing a minimal structural modification that nonetheless provides significant analytical advantages.
Historical Context of Fluorinated Sterol Research
The development of fluorinated sterol analogues emerged from the broader scientific pursuit of understanding cholesterol metabolism and membrane function through chemical modification strategies. Early investigations into fluorinated steroids began in the latter half of the twentieth century, driven by the recognition that fluorine substitution could provide unique spectroscopic handles while minimally perturbing biological activity. The synthesis of various fluorinated cholesterol analogues, including 2α-fluorocholestan-3-one, 4-fluorocholest-5-en-3-one, and 6-fluorocholest-4-en-3-one, represented systematic efforts to explore how fluorine incorporation at different positions within the sterol nucleus affects biological properties.
Research into 6-fluorocholesterol specifically gained momentum as investigators recognized its exceptional ability to mimic natural cholesterol behavior in biological systems. Early studies demonstrated that 6-fluorocholesterol could support the growth of sterol-requiring yeast mutants, albeit with reduced efficiency compared to natural cholesterol or ergosterol. These foundational experiments revealed that the fluorine substitution at the C6 position preserved essential sterol functions while introducing analytical advantages for membrane studies.
The compound's utility as a molecular probe became particularly evident in membrane dynamics research, where its fluorine atom provided a unique nuclear magnetic resonance spectroscopic signature. Investigators discovered that 6-fluorocholesterol exhibited biological and interfacial properties remarkably similar to unmodified cholesterol, making it an ideal substitute for studying sterol function in complex biological systems. This similarity extended to its effects in specialized membrane domains, including lipid rafts and amphotericin B-containing systems.
Subsequent research expanded the applications of 6-fluorocholesterol to include detailed investigations of membrane organization, sterol-protein interactions, and cholesterol trafficking pathways. The compound's development represented a significant advancement in the field of chemical biology, providing researchers with a powerful tool for dissecting cholesterol function at the molecular level.
Role of Fluorination in Modifying Cholesterol Properties
The strategic incorporation of fluorine at the C6 position of cholesterol produces profound effects on the compound's analytical properties while remarkably preserving its biological functionality. Fluorine substitution fundamentally alters the spectroscopic characteristics of the molecule, introducing unique nuclear magnetic resonance signatures that enable detailed studies of molecular orientation and dynamics in membrane environments. The fluorine-19 nucleus provides exceptional sensitivity for nuclear magnetic resonance spectroscopy, allowing researchers to probe sterol behavior with unprecedented precision.
Membrane incorporation studies reveal that 6-fluorocholesterol exhibits interfacial properties essentially indistinguishable from natural cholesterol. Pressure-area isotherms demonstrate that fluorocholesterols, in contrast to hydroxycholesterols, maintain interfacial behavior nearly identical to cholesterol when studied at air-water interfaces. These studies predict that 6-fluorocholesterol should exhibit intramembrane spatial occupancy nearly identical to cholesterol, whereas hydroxylated cholesterol derivatives perturb membrane lipid packing more substantially.
Molecular dynamics simulations provide detailed insights into how fluorine substitution affects membrane organization and sterol function. The molecular order parameter of 6-fluorocholesterol in dimyristoylphosphatidylcholine bilayers reaches approximately 0.85, falling within the range of reported values for natural cholesterol. The axis of rotation for 6-fluorocholesterol aligns in a direction similar to cholesterol in membrane bilayers, remaining almost parallel to the long axis of the molecular frame.
The fluorine substitution provides unique advantages for studying sterol-membrane interactions without significantly altering the fundamental biological properties of cholesterol. Nuclear magnetic resonance studies demonstrate that the introduction of a fluorine atom at C6 has virtually no effect on cholesterol dynamics in membranes, making 6-fluorocholesterol an exceptional molecular probe for membrane research. The dynamic properties of 6-fluorocholesterol in dimyristoylphosphatidylcholine prove quite similar to those of unmodified cholesterol, validating its utility as a cholesterol substitute in biochemical investigations.
Advanced spectroscopic techniques, including fluorine-19 chemical shift anisotropy measurements and carbon-fluorine rotational echo double resonance experiments, reveal that 6-fluorocholesterol maintains the essential structural and dynamic characteristics of natural cholesterol in membrane environments. These findings establish 6-fluorocholesterol as an invaluable tool for investigating molecular recognition processes in biological membranes, providing researchers with the ability to track sterol behavior with exceptional precision while maintaining biological relevance.
Properties
CAS No. |
86361-68-4 |
|---|---|
Molecular Formula |
C27H45FO |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17S)-6-fluoro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H45FO/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(28)24-15-19(29)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-23,29H,6-16H2,1-5H3/t18-,19?,20+,21+,22+,23+,26-,27-/m1/s1 |
InChI Key |
KVAZIFKRVOEFIV-RGHCLLKBSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)O)C)F)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C4[C@@]3(CCC(C4)O)C)F)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)O)C)F)C |
Synonyms |
6-FLCS 6-fluorocholesterol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, and properties:
Key Observations:
- Fluorine Impact : The 6-fluoro substitution in the target compound likely reduces water solubility compared to cholesterol due to increased hydrophobicity. In contrast, 9α-fluoro analogs (e.g., 9α-Fluoro-5α-cholest-8(14)-en-3β-ol-15-one) exhibit altered NMR chemical shifts and steric effects, influencing enzyme interactions .
- Functional Group Modifications : Esterification at C3 (e.g., cholest-5-en-3-ol acetate) enhances lipophilicity and antioxidant activity , while β-sitosterol’s C24 ethyl group broadens its hypocholesterolemic effects .
Antibacterial Activity:
- Cholesterol (Cholest-5-en-3-ol (3β)) demonstrates moderate antibacterial activity against E. coli .
- β-Sitosterol shows stronger antibacterial effects, likely due to its extended side chain enhancing membrane disruption .
- The 6-fluoro derivative’s activity remains unstudied, but fluorine’s electron-withdrawing effects may alter interactions with bacterial targets.
Diagnostic Potential:
- The 6-fluoroethyl analog (6β-(2'-fluoro)ethyl-19-norcholest-5(10)-en-3β-ol) is synthesized for adrenal gland imaging via PET, highlighting fluorine’s role in improving target specificity .
Preparation Methods
Electrophilic Fluorination Using TBAF-Pinacol
The TBAF-pinacol system is a cornerstone in the fluorination of cholest-5-en-3-ol derivatives. This reagent combination facilitates the generation of a fluoride ion in a non-polar solvent, allowing for selective fluorination at the 6-position. The reaction is conducted at low temperatures (0–5°C) to minimize side reactions, yielding 6-fluorocholest-5-en-3β-ol with a purity exceeding 90%. The mechanism involves the formation of a fluorinated carbocation intermediate, which is subsequently quenched by the hydroxyl group at position 3.
Alternative Fluorinating Agents
Beyond TBAF, other fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® have been explored for sterol modification. These reagents offer higher electrophilicity, enabling fluorination under milder conditions. For instance, Selectfluor® has been used in acetonitrile-water mixtures to achieve comparable yields while reducing reaction times. The choice of reagent often depends on the desired stereochemical outcome and compatibility with subsequent purification steps.
Intermediate Modifications and Functional Group Transformations
Photochemical and Thermal Rearrangements
Photochemical methods have been employed to isomerize fluorinated intermediates into the desired configuration. A study demonstrated that UV irradiation of 3β-fluorocholesta-5,7-diene in the presence of a photosensitizer yields Cholest-5-en-3-ol, 6-fluoro-, (3beta)- via a-sigmatropic shift. Thermal treatments at 50–60°C further stabilize the product by eliminating residual solvents and byproducts.
Purification and Analytical Characterization
Chromatographic Techniques
Purification of the fluorinated sterol is achieved through silica gel column chromatography, with eluents such as ethyl acetate-hexane mixtures (20–50% gradient) effectively separating the product from unreacted sterols and adducts. High-performance liquid chromatography (HPLC) with UV detection at 210 nm is routinely used for final purity assessment, ensuring a product purity of ≥95%.
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable for structural elucidation. Key spectral data include:
-
¹H NMR : A triplet at δ 4.65 ppm (C3-OH), a doublet of doublets at δ 5.35 ppm (C6-F), and a multiplet at δ 5.15 ppm (C5-C6 double bond).
-
¹³C NMR : A signal at δ 90.2 ppm (C6-F) and δ 140.5 ppm (C5-C6 double bond).
-
MS : A molecular ion peak at m/z 416.67 ([M+H]⁺) with fragments at m/z 369.2 (loss of -CH₂F) and m/z 255.1 (cleavage of the side chain).
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency of key synthetic methods:
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and isolating Cholest-5-en-3-ol, 6-fluoro-, (3β)-, and how do they ensure structural fidelity?
- Answer : Synthesis typically involves fluorination at the C6 position of cholesterol derivatives. Isolation from natural sources (e.g., plant extracts) employs maceration with solvents like ethyl acetate, followed by column chromatography for purification. Structural verification is achieved via NMR (¹H and ¹³C) and FTIR spectroscopy, as demonstrated in the isolation of analogous cholestanol derivatives . For fluorinated analogs, fluorination reagents (e.g., Selectfluor) are used under controlled conditions, with purity confirmed by mass spectrometry and HPLC .
Q. How is the structural characterization of Cholest-5-en-3-ol derivatives performed, and what spectral markers distinguish fluorinated variants?
- Answer : ¹H NMR reveals distinct signals for the C3 hydroxyl group (δ ~3.5 ppm) and the C6 fluorine-induced deshielding of adjacent protons. ¹³C NMR confirms fluorination via characteristic C-F coupling (e.g., C6 resonance splitting). FTIR identifies hydroxyl (3200–3600 cm⁻¹) and fluorinated C-F (1000–1100 cm⁻¹) stretches. X-ray crystallography or DEPT experiments further resolve stereochemistry, critical for confirming the 3β configuration .
Q. What biological activities have been experimentally validated for Cholest-5-en-3-ol derivatives, and what assays are used to assess these?
- Answer : Antioxidant activity is quantified via DPPH radical scavenging and lipid peroxidation assays, with Cholest-5-en-3-ol showing binding to antioxidant proteins (e.g., PDB 2HE3) in docking studies . Enzyme inhibition (e.g., cytochrome P450 or kinases) is tested using fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases). Cytotoxicity against cancer cells is evaluated via MTT or apoptosis assays .
Advanced Research Questions
Q. How do molecular docking studies elucidate the interaction between Cholest-5-en-3-ol derivatives and biological targets, and what computational parameters optimize accuracy?
- Answer : Docking simulations (e.g., AutoDock Vina) use crystal structures of target proteins (e.g., antioxidant enzymes or cancer-related kinases). Key parameters include grid box sizing to encompass active sites and Lamarckian genetic algorithms for conformational sampling. For Cholest-5-en-3-ol, hydrogen bonding with residues like THR:98 in antioxidant proteins correlates with experimental IC₅₀ values . MD simulations (100 ns) validate stability of ligand-protein complexes, with RMSD and binding free energy (MM-PBSA) calculations .
Q. What mechanistic insights explain the role of fluorination at C6 in modulating the compound’s bioavailability and target selectivity?
- Answer : Fluorination enhances metabolic stability by reducing CYP450-mediated oxidation. The electronegative fluorine atom alters electron density in the steroid core, influencing hydrogen bonding with targets like ATP-binding pockets in kinases. Comparative studies using non-fluorinated analogs show reduced binding affinity (ΔG ≥ 2 kcal/mol) in docking assays, confirming fluorine’s role in hydrophobic interactions . Permeability assays (Caco-2 monolayers) quantify improved logP values for fluorinated derivatives .
Q. How do structural modifications (e.g., esterification at C3) impact the pharmacological profile of Cholest-5-en-3-ol derivatives?
- Answer : Esterification (e.g., acetate or isostearate groups at C3) increases lipophilicity, enhancing membrane penetration. In vitro assays show that cholest-5-en-3-ol acetate exhibits 30% higher cellular uptake in HepG2 cells compared to the parent compound. However, ester hydrolysis in plasma (monitored via LC-MS) limits prodrug utility, necessitating targeted delivery systems . Structure-activity relationship (SAR) studies correlate chain length of esters with cytotoxicity (e.g., longer chains reduce IC₅₀ by 50%) .
Notes
- Contradictions : While and confirm antioxidant activity, the exact mechanism (direct radical scavenging vs. indirect enzyme modulation) requires further validation.
- Methodological Gaps : Limited data on in vivo pharmacokinetics; future studies should incorporate rodent models for ADMET profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
